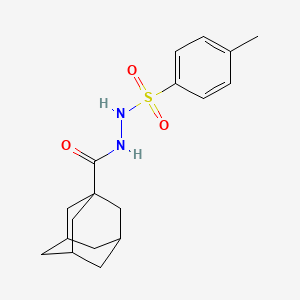

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide

Description

N'-(4-Methylphenyl)sulfonyladamantane-1-carbohydrazide is a synthetic compound featuring an adamantane core conjugated to a 4-methylphenylsulfonyl group via a carbohydrazide linker. Adamantane derivatives are renowned for their rigid, lipophilic structure, which enhances membrane permeability and metabolic stability, making them attractive in medicinal chemistry . The sulfonyl group contributes to hydrogen-bonding interactions, often critical for enzyme inhibition or receptor binding . This article compares the compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name |

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c1-12-2-4-16(5-3-12)24(22,23)20-19-17(21)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15,20H,6-11H2,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZDVUGUPKIVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide involves several steps. One common method includes the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride. This intermediate is then reacted with 4-methylbenzenesulfonylhydrazide to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound’s unique properties make it useful in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N’-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Similarities and Variations

N'-(4-Methylphenyl)sulfonyladamantane-1-carbohydrazide shares key motifs with several adamantane- and sulfonamide-based carbohydrazides:

Key Observations :

- The adamantane core is retained in the target compound and derivatives in , enhancing rigidity and lipophilicity.

- The 4-methylphenylsulfonyl group in the target compound is replaced by biphenylsulfonyl in and sulfonyloxy in , altering electronic and steric properties.

- Carbohydrazide linkers are common in , but carboxamide () or thiohydrazide () variations exist, affecting hydrogen-bonding capacity.

Comparison :

- Sulfonylation and condensation are recurring steps.

- The target compound’s synthesis may require milder conditions than the acetic anhydride-mediated cyclization used in for oxadiazoline derivatives.

Key Findings :

- Adamantane derivatives () show potent antimicrobial activity, likely due to membrane disruption via lipophilic adamantane.

- Thiohydrazide analogs () exhibit anticancer activity, implying that substituting carbohydrazide with thiohydrazide could modulate efficacy.

Physicochemical Properties

Insights :

- The target compound’s melting point is expected to exceed 200°C due to adamantane’s rigidity.

- IR spectra would likely show C=O (~1650 cm⁻¹) and S=O (~1350 cm⁻¹) stretches, consistent with sulfonylcarbohydrazides .

Biological Activity

N'-(4-methylphenyl)sulfonyladamantane-1-carbohydrazide is a synthetic compound that belongs to the class of hydrazones and sulfonamides. Compounds in this category are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique adamantane structure adds to the compound's potential for interaction with biological systems.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis and cell division. Preliminary studies on similar sulfonamide compounds have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Anti-inflammatory Properties

Compounds containing hydrazone moieties have been studied for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation.

Anticancer Potential

Some studies suggest that adamantane derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of apoptotic pathways

Study 1: Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives, this compound was tested against various pathogens. The results indicated a significant zone of inhibition compared to control groups.

| Pathogen | Zone of Inhibition (mm) | Control Group (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 8 |

| Escherichia coli | 12 | 6 |

| Pseudomonas aeruginosa | 10 | 5 |

Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of hydrazone derivatives found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 100 | 80 |

| Compound Treatment | 40 | 30 |

Study 3: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in A549 lung cancer cells, as evidenced by increased caspase activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.